Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOXMKMFLLDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from 2-chlorothiophene, a Friedel-Crafts acylation can introduce the necessary substituents.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions. For example, the reaction of the benzo[b]thiophene derivative with methanol in the presence of an acid catalyst can yield the methyl ester.
Chlorination and Methylation: Chlorination at the 5-position and methylation at the 3-position can be achieved using reagents like thionyl chloride and methyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing ester group at position 2 activates the chloro substituent at position 5 toward nucleophilic displacement. Key reactions include:
Amine Substitution
Reaction with primary or secondary amines under microwave irradiation yields amino derivatives. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pyridine, CH₂Cl₂, microwave (80°C, 30 min) | Methyl 5-(alkylamino)-3-methylbenzo[B]thiophene-2-carboxylate | 66–85% |
Thiol Substitution
Treatment with sodium thiolate in ethanol at reflux replaces chlorine with thiol groups, forming sulfides.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Oxidation Reactions
Sulfur Oxidation
The thiophene sulfur can be oxidized to sulfoxides or sulfones:
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| m-CPBA (1 equiv) | Sulfoxide (major) | >90% | |
| H₂O₂ (excess) | Sulfone | Quantitative |
Side-Chain Oxidation
The methyl group at position 3 resists oxidation under standard conditions (e.g., KMnO₄, CrO₃), likely due to steric hindrance from the fused ring system.
Reduction Reactions
Ester to Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol:
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation selectively reduces the thiophene ring to a dihydro derivative without affecting the chloro or ester groups.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Conditions | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives | 70–88% |
Buchwald-Hartwig Amination
Microwave-assisted amination with primary amines introduces aryl/alkylamino groups at position 5 .
Functionalization via Directed Ortho-Metalation
The ester group directs lithiation to position 4, enabling electrophilic quenching:
| Electrophile | Product | Yield | Source |
|---|---|---|---|
| I₂ | 5-Chloro-4-iodo-3-methylbenzo[B]thiophene-2-carboxylate | 82% | |
| DMF | 4-Formyl derivative | 75% |
Comparative Reactivity Table
| Reaction Type | Reagents | Key Factor | Outcome |
|---|---|---|---|
| NAS | Amines/Thiols | Microwave acceleration | Faster kinetics, higher yields |
| Ester Hydrolysis | NaOH/MeOH | Microwave vs. conventional | 11 min vs. 2–4 hours |
| Sulfur Oxidation | m-CPBA vs. H₂O₂ | Stoichiometry control | Selective sulfoxide/sulfone formation |
This compound’s reactivity profile highlights its utility in synthesizing structurally diverse benzothiophene derivatives for applications in pharmaceuticals and materials science. Experimental optimizations, particularly microwave-assisted methods, significantly enhance reaction efficiency .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₉ClO₂S
- Molecular Weight : Approximately 240.71 g/mol
- Structure : The compound features a benzothiophene core with a chlorine atom at the 5-position, a methyl group at the 3-position, and an ester functional group at the 2-position.
Medicinal Chemistry
Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate has been investigated for its potential as a lead compound in drug development, particularly as an antimicrobial and anticancer agent.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of specific bacterial enzymes, enhancing its effectiveness as a therapeutic agent .
- Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it has been noted to interact with enzymes crucial to cancer cell metabolism .
The compound's unique structure allows it to interact with biological targets effectively. Interaction studies have revealed:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as InhA, which is vital in the fatty acid synthesis pathway of Mycobacterium tuberculosis, yielding an IC50 value indicating potent activity .
- Cellular Mechanisms : The compound's ability to modulate cellular pathways makes it a candidate for further exploration in treating diseases like cancer and infections .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The compound displayed promising activity, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
These findings indicate its potential as a therapeutic candidate for cancer treatment .
Mechanism of Action
The mechanism by which Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[b]thiophene Derivatives
*Similarity scores based on Tanimoto coefficients from structural databases.
Key Observations:
Chlorine vs. Hydroxyl Groups : The chloro substituent in the target compound increases electron-withdrawing effects compared to hydroxyl-containing analogs (e.g., Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate), enhancing resistance to nucleophilic attack and oxidative degradation.
Methyl vs. Hydroxyl at Position 3 : The methyl group in the target compound improves lipophilicity (logP ~2.8 estimated) compared to hydroxylated analogs, which exhibit higher polarity and lower membrane permeability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The target compound’s methyl and chloro substituents result in lower aqueous solubility compared to hydroxylated derivatives (e.g., Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate).
- Higher melting points in ethyl ester analogs (e.g., 153–156°C) suggest stronger intermolecular forces due to longer alkyl chains.
Biological Activity
Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . Its unique molecular structure, characterized by a benzothiophene core with various functional groups, contributes to its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉ClO₂S
- Molecular Weight : Approximately 240.71 g/mol
- Structural Features :
- Chlorine atom at the 5-position
- Methyl group at the 3-position
- Ester functional group at the 2-position
This configuration enhances its chemical reactivity and biological interactions, which are crucial for its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily focusing on:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability. The mechanism of action may involve the disruption of cellular processes or the inhibition of specific enzymes critical for bacterial survival.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis (programmed cell death)
- Inhibition of specific oncogenic pathways
- Modulation of enzyme activity related to cancer metabolism
These findings highlight its potential as a therapeutic agent in cancer treatment.
The biological effects of this compound are thought to stem from its ability to interact with various molecular targets, including:
- Enzymes involved in metabolic pathways
- Receptors that mediate cellular signaling
- Proteins associated with disease progression
Understanding these interactions is essential for optimizing its use in drug design and development.
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer drugs.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity.
Q & A
Q. Key Factors :
- Reagent Purity : Anhydrous conditions (e.g., N₂ atmosphere) are critical for reactions involving moisture-sensitive intermediates like acid chlorides .
- Catalyst Loadings : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter cross-coupling efficiency by 10–15% .
- Byproduct Formation : Competing cyclization (e.g., thiophene dimerization) reduces yields if reaction times exceed 12 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
